molecular formula C24H34N2O6 B11831717 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)-

1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)-

Cat. No.: B11831717
M. Wt: 446.5 g/mol
InChI Key: HLUAITJNSKHAQL-BHDDXSALSA-N
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Description

The compound 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)- is a functionalized cyclohexene derivative with a stereochemically defined backbone. Key structural features include:

  • Cyclohexene core: A six-membered ring with a double bond at the 1-position.
  • Substituents: Position 3: 1-Ethylpropoxy group (a branched alkoxy chain). Position 4: Acetylamino group (-NHCOCH₃). Position 5: [(Phenylmethoxy)carbonyl]amino group (-NHCOOCH₂C₆H₅), a carbamate-protected amine. Ethyl ester at the 1-carboxylic acid position.

This compound shares structural homology with neuraminidase inhibitors like oseltamivir (Tamiflu) but differs in the substitution at the 5-position, where a phenylmethoxy carbonyl group replaces the free amino group found in oseltamivir carboxylate . The (3R,4R,5S) stereochemistry is critical for biological activity, as seen in related antiviral agents .

Properties

Molecular Formula

C24H34N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-3-pentan-3-yloxy-5-(phenylmethoxycarbonylamino)cyclohexene-1-carboxylate

InChI

InChI=1S/C24H34N2O6/c1-5-19(6-2)32-21-14-18(23(28)30-7-3)13-20(22(21)25-16(4)27)26-24(29)31-15-17-11-9-8-10-12-17/h8-12,14,19-22H,5-7,13,15H2,1-4H3,(H,25,27)(H,26,29)/t20-,21+,22+/m0/s1

InChI Key

HLUAITJNSKHAQL-BHDDXSALSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)OCC2=CC=CC=C2)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)OCC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)- involves several steps. The synthetic route typically starts with the preparation of the cyclohexene ring, followed by the introduction of the carboxylic acid group. The acetylamino and ethylpropoxy groups are then added through a series of substitution reactions. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods for this compound may involve the use of catalysts to increase the efficiency of the reactions and reduce the production time. Common catalysts used in these reactions include palladium, platinum, and nickel.

Chemical Reactions Analysis

1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles. Common reagents include sodium hydroxide and hydrochloric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the development of new materials with specific properties, such as increased strength or improved thermal stability.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and potentially therapeutic effects.

The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, and gene expression pathways. By affecting these pathways, the compound can influence various biological processes and potentially provide therapeutic benefits.

Comparison with Similar Compounds

Oseltamivir Phosphate (Tamiflu)

Structure: Ethyl (3R,4R,5S)-4-acetylamino-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate phosphate . Key Differences:

  • Position 5: Free amino group (-NH₂) in oseltamivir carboxylate (active form) vs. [(phenylmethoxy)carbonyl]amino in the target compound.
  • Phosphate prodrug : Oseltamivir phosphate is hydrolyzed in vivo to the active carboxylate , whereas the target compound’s carbamate group may alter metabolic stability or act as a prodrug.
    Properties :
  • Molecular weight: 410.4 (phosphate salt) vs. ~470–500 (estimated for the target compound, based on added benzyloxy carbonyl group).
  • Bioavailability: Oseltamivir phosphate is orally bioavailable due to ester prodrug design ; the target compound’s lipophilic carbamate may enhance membrane permeability.

Oseltamivir Intermediate (CAS 651324-09-3)

Structure: Ethyl (3R,4R,5S)-4-acetylamino-5-(di-allylamino)-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate . Key Differences:

  • Position 5: Di-allylamino group (-N(CH₂CH=CH₂)₂) instead of carbamate. Implications:
  • The di-allylamino group is likely a synthetic intermediate for introducing other substituents, contrasting with the target compound’s stabilized carbamate .

Fluorinated Derivatives

Structure: Ethyl (3R,4R,5S)-5-azido-4-(mono/difluoroacetylamino)-3-(1-ethylpropoxy)-cyclohexene-1-carboxylate . Key Differences:

  • Position 4: Fluorine substitution on the acetylamino group (-NHCOCF₃ or -NHCOCF₂H). Implications:

Hydrochloride Salt Analog

Structure: Ethyl (3R,4R,5S)-4-acetylamino-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate monohydrochloride . Key Differences:

  • Position 5: Free amino group with hydrochloride salt vs. carbamate-protected amine. Implications:
  • Salt formation improves water solubility and pharmacokinetics, whereas the target compound’s carbamate may require enzymatic cleavage for activation .

4-Phenylcyclohexene Carboxylic Acid

Structure : 4-Phenyl-1-cyclohexene-1-carboxylic acid .
Key Differences :

  • Core: Lacks the 3-alkoxy, 4-acetylamino, and 5-carbamate groups.
  • Position 4: Phenyl substituent instead of acetylamino. Implications:

Structural and Functional Analysis Table

Compound Name Position 3 Position 4 Position 5 Key Properties References
Target Compound 1-Ethylpropoxy Acetylamino [(Phenylmethoxy)carbonyl]amino Lipophilic, carbamate-protected amine
Oseltamivir Phosphate (Tamiflu) 1-Ethylpropoxy Acetylamino Amino (free) Orally bioavailable prodrug
Oseltamivir Intermediate (CAS 651324-09-3) 1-Ethylpropoxy Acetylamino Di-allylamino Synthetic intermediate
Fluorinated Derivative 1-Ethylpropoxy Fluoroacetylamino Azido Enhanced metabolic stability
Hydrochloride Salt Analog 1-Ethylpropoxy Acetylamino Amino (HCl salt) Improved solubility
4-Phenylcyclohexene Carboxylic Acid N/A Phenyl Carboxylic acid High lipophilicity, no antiviral motifs

Research Findings and Implications

  • Metabolic Stability : The target compound’s carbamate group may slow degradation compared to oseltamivir’s free amine, as seen in studies where oseltamivir breaks down via loss of NH₃ and fragmentation .
  • Synthetic Flexibility: Modifications at Position 5 (e.g., di-allylamino, azido, carbamate) highlight this region’s role in tuning pharmacokinetics and target engagement .
  • Biological Activity : While oseltamivir targets influenza neuraminidase, the target compound’s carbamate group could redirect activity toward other enzymes or improve cell penetration .

Biological Activity

1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)- is a complex organic compound with potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14H24N2O4
  • Molecular Weight : 284.35 g/mol
  • CAS Number : 1052063-36-1
  • IUPAC Name : Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate

Structural Representation

The structure can be represented as follows:

SMILES N[C@@H]1[C@@H](NC(C)=O)[C@@H](C=C(C(OCC)=O)C1)OC(C)C\text{SMILES }N[C@@H]1[C@@H](NC(C)=O)[C@@H](C=C(C(OCC)=O)C1)OC(C)C

This structure indicates the presence of functional groups that may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains. The presence of the acetylamino and carbonyl groups may enhance membrane permeability, leading to increased antimicrobial activity.
  • Anticancer Potential : Some derivatives exhibit cytotoxic effects on cancer cells through apoptosis induction. The structural similarity to known anticancer agents suggests potential pathways for further exploration.
  • Anti-inflammatory Effects : Compounds with similar functionalities have been noted for their ability to inhibit pro-inflammatory cytokines, which may position this compound as a candidate for anti-inflammatory therapies.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of cyclohexene carboxylic acids against Gram-positive and Gram-negative bacteria. Results indicated that compounds with acetylamino substitutions displayed significant inhibition zones, suggesting a promising avenue for developing new antibiotics .

Study 2: Anticancer Activity

Research focusing on cyclohexene derivatives demonstrated that certain configurations could induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting the potential for therapeutic applications in oncology .

Study 3: Anti-inflammatory Properties

A comparative study assessed the anti-inflammatory effects of cyclohexene derivatives in animal models. The results showed a marked reduction in inflammation markers when treated with compounds similar to the one , indicating potential use in treating inflammatory diseases .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacteria
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammation markers

Q & A

Q. How can computational tools predict metabolic pathways for this compound?

  • Answer : Use in silico platforms (e.g., Schrödinger’s ADMET Predictor or SwissADME) to identify likely Phase I/II metabolism sites. Focus on ester hydrolysis (CES1/2 enzymes) and acetylamine deacetylation (amidases). Validate with hepatocyte incubation studies and UPLC-QTOF-MS metabolite profiling .

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